2-Isobutoxyphenylboronic acid
Overview
Description
2-Isobutoxyphenylboronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an isobutoxy group at the ortho position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions.
Biochemical Analysis
Cellular Effects
It has been found that boronic acids can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the solubility of isobutoxyphenylboronic acid in several organic solvents has been determined experimentally .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isobutoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-isobutoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Isobutoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: The boronic acid can react with alcohols to form boronate esters.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Esterification: Alcohols, typically under acidic or basic conditions.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Esterification: Boronate esters.
Scientific Research Applications
2-Isobutoxyphenylboronic acid has diverse applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: Research into boronic acid derivatives has shown potential in developing enzyme inhibitors, particularly protease inhibitors.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable bonds with various substrates.
Mechanism of Action
The primary mechanism by which 2-isobutoxyphenylboronic acid exerts its effects is through its role as a reagent in Suzuki–Miyaura coupling reactions. The process involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the desired biaryl product. The molecular targets in this reaction are the aryl or vinyl halides, and the pathway involves the formation of a palladium-boron complex.
Comparison with Similar Compounds
- 2-Butoxyphenylboronic acid
- Phenylboronic acid
- 4-Isobutoxyphenylboronic acid
Comparison: 2-Isobutoxyphenylboronic acid is unique due to the presence of the isobutoxy group, which can influence its reactivity and solubility compared to other boronic acids. For example, the isobutoxy group can provide steric hindrance, potentially affecting the compound’s behavior in coupling reactions. Additionally, the electronic effects of the isobutoxy group can alter the acidity of the boronic acid, impacting its reactivity in various chemical transformations.
Properties
IUPAC Name |
[2-(2-methylpropoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROPRHAJDSQMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584583 | |
Record name | [2-(2-Methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
833486-92-3 | |
Record name | [2-(2-Methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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